

In-Depth Technical Guide: Pharmacology of Compound 17 (WO2019239319A1)

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Compound of Interest		
Compound Name:	GLP-1 receptor agonist 8	
Cat. No.:	B12418605	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacology of "compound 17," a novel small molecule identified in patent WO2019239319A1. This compound has been characterized as a potent Glucagon-Like Peptide-1 (GLP-1) receptor agonist, indicating its therapeutic potential in metabolic diseases such as type 2 diabetes and obesity. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Pharmacology: GLP-1 Receptor Agonism

Compound 17 functions as an agonist of the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). The activation of this receptor by endogenous GLP-1 in pancreatic β -cells is a key mechanism for stimulating glucose-dependent insulin secretion. GLP-1 receptor agonists mimic this action, leading to improved glycemic control. The therapeutic utility of these agents extends to promoting satiety and potentially reducing body weight, making them a cornerstone in the management of metabolic disorders.

Quantitative Pharmacological Data

The agonist activity of compound 17 was determined by its ability to stimulate cyclic adenosine monophosphate (cAMP) production in a cell-based functional assay.



Compound	Assay	Cell Line	Parameter	Value
Compound 17	cAMP Accumulation Assay	CHO (GLP-1R expressing)	EC50	Data not explicitly provided in the public patent document

Note: While the patent WO2019239319A1 describes the methodology for determining the EC50 values of the inventive compounds, the specific EC50 value for "compound 17" is not explicitly disclosed in the publicly available text. The compound is, however, described as a potent GLP-1 receptor agonist.

Experimental Protocols

The following is a detailed description of the primary in vitro assay used to characterize the pharmacological activity of compound 17.

In Vitro GLP-1 Receptor Agonist Activity Assay (cAMP Accumulation)

This assay quantifies the agonist-induced activation of the GLP-1 receptor by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

- 1. Cell Culture and Preparation:
- Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor are used.
- Cells are cultured in appropriate media and conditions to ensure optimal growth and receptor expression.
- On the day of the assay, cells are harvested and suspended in an assay buffer.
- 2. Compound Preparation:
- Compound 17 and a reference full agonist (human GLP-1 (7-36)) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

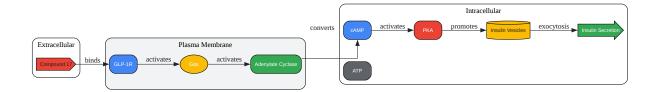


- Serial dilutions of the test compounds are prepared to generate a dose-response curve.
- 3. Assay Procedure:
- The cell suspension is added to a 384-well microplate.
- The prepared compound dilutions are then added to the respective wells.
- The plate is incubated for a specified period at a controlled temperature (e.g., 37°C) to allow for receptor binding and activation, leading to cAMP production.
- 4. cAMP Detection:
- The level of intracellular cAMP is measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
- Lysis buffer is added to the wells to release the intracellular cAMP.
- Detection reagents, including a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor, are added.
- The plate is incubated to allow for the competitive binding of cellular cAMP and the cAMP-d2 conjugate to the antibody.
- 5. Data Analysis:
- The fluorescence signal is read on a plate reader at the appropriate wavelengths.
- A cAMP standard curve is used to convert the raw fluorescence data into nM concentrations of cAMP.[2]
- The percent effect of compound 17 is calculated relative to the maximal effect produced by a saturating concentration of the full agonist, GLP-1.[2]
- EC50 values are determined by fitting the dose-response data to a 4-parameter logistic equation using a suitable software program.[2]

Signaling Pathway and Experimental Workflow



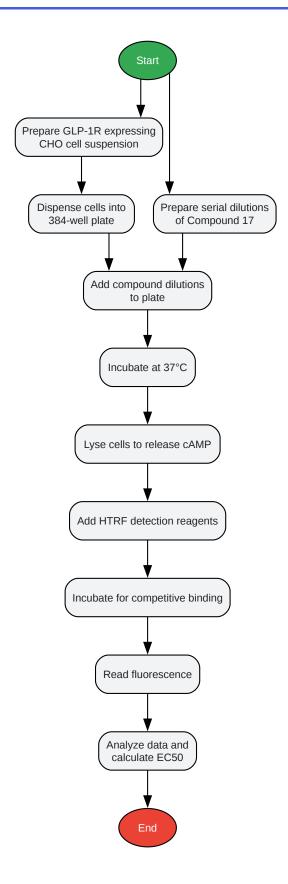
To visually represent the underlying biological mechanisms and the experimental process, the following diagrams have been generated.



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Caption: GLP-1 Receptor Signaling Pathway





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References

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